![molecular formula C24H27N7O2 B12421926 1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1H-pyrazole-3-carboxamide with formamide can yield the pyrazolo[3,4-d]pyrimidine core .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Example Reaction Pathway:
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Chlorination :
Pyrazolo 3 4 d pyrimidin 4 one+POCl3TMA4 chloro pyrazolo 3 4 d pyrimidine -
Hydrazine Substitution :
4 chloro derivative+NH2NH2→4 hydrazinyl pyrazolo 3 4 d pyrimidine
Condensation Reactions
The hydrazinyl group undergoes condensation with carbonyl compounds:
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Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) or acetophenones yields hydrazones, enhancing structural diversity. For instance:
Hydrazinyl derivative+RCHOAcOHHydrazone derivative
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Cyclization : Condensation with triethyl orthoformate or trichloroacetic acid forms fused triazolopyrimidine derivatives, such as pyrazolo-triazolo-pyrimidines .
Nucleophilic Aromatic Substitution
The 4-chloro position is highly reactive toward nucleophiles:
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Amination : Reaction with aniline derivatives at room temperature produces 4-arylaminopyrazolo[3,4-d]pyrimidines, critical for modulating biological activity .
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Alkylation/Reduction : Substitution with methyl groups or reduction of nitro intermediates enhances pharmacokinetic properties .
Modifications for Biological Activity
Key structural modifications to optimize EGFR inhibition include:
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Piperazine Substitution : Introduction of 4-methylpiperazine at position 6 improves solubility and target binding .
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Methoxy-Phenyl Additions : The 1-(4-methoxyphenyl) and N-[3-methoxy-4-(piperazinyl)phenyl] groups enhance hydrophobic interactions with ATP-binding pockets in kinases .
Key Reaction Conditions and Outcomes
Mechanistic Insights
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Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics adenine, competitively inhibiting ATP-binding sites in EGFR .
-
Structure-Activity Relationship (SAR) :
Stability and Compatibility
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Thermal Stability : The compound remains stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .
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pH Sensitivity : Degrades under strongly acidic or basic conditions, necessitating neutral pH during synthesis .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing kinase-targeted therapies. Continued exploration of its derivatives may yield novel inhibitors with improved efficacy against resistant cancer phenotypes .
Scientific Research Applications
Cancer Treatment
1H-Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can act as inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. For instance, a study demonstrated that specific derivatives exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cell lines, with some compounds achieving IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
Enzyme Inhibition
The compound is also explored for its role in enzyme inhibition, which is vital for understanding metabolic pathways relevant to various diseases. Studies suggest that these pyrazolo derivatives can selectively induce cell death in precancerous or cancerous cells through targeted enzyme inhibition .
Mechanistic Studies
Research utilizing 1H-Pyrazolo[3,4-d]pyrimidin-6-amine has provided insights into the mechanisms of action of various biochemical pathways. The compound's ability to inhibit specific enzymes allows researchers to study metabolic disruptions associated with diseases such as cancer and inflammation .
Structural Activity Relationship (SAR) Studies
The structural variations in pyrazolo derivatives are critical for SAR studies, which help identify the most effective compounds for therapeutic use. For example, modifications in the methoxy and piperazine groups have been shown to significantly influence the biological activity of these compounds .
Pesticide Development
There is ongoing research into the use of pyrazolo derivatives as potential pesticides or herbicides. Their ability to inhibit specific biological pathways in pests makes them candidates for developing safer agricultural chemicals that could reduce reliance on traditional pesticides .
Organic Electronics
In material science, 1H-Pyrazolo[3,4-d]pyrimidin-6-amine is being investigated for its properties in creating novel materials, particularly in organic electronics and photonic devices. The unique electronic properties of these compounds may lead to advancements in the development of more efficient electronic materials .
Summary Table of Applications
Application Area | Description | Example Findings |
---|---|---|
Pharmaceutical Development | Anticancer agents targeting EGFR and other pathways | Potent anti-proliferative activity against cancer cell lines with low IC50 values |
Biochemical Research | Enzyme inhibition studies for metabolic pathway analysis | Selective induction of cell death in cancerous cells through targeted inhibition |
Agricultural Chemistry | Potential use as pesticides or herbicides | Development of safer agricultural chemicals targeting specific biological pathways |
Material Science | Investigation into properties for organic electronics | Advancements in electronic materials leveraging unique properties of pyrazolo derivatives |
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular processes such as cell cycle progression and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- include other pyrazolopyrimidine derivatives, such as:
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares the pyrazolopyrimidine core but lacks the methoxy and piperazinyl substituents.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents: These compounds may have variations in the functional groups attached to the core structure, leading to differences in their biological activity and applications.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Biological Activity
The compound 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- represents a significant structure in medicinal chemistry due to its diverse biological activities. This compound is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied for its pharmacological potential. This article explores the biological activity of this compound, emphasizing its anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents : Methoxy and piperazine groups attached to the phenyl rings.
This structural configuration is crucial for its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Tumor Cell Lines : The compound demonstrated significant inhibitory activity against various cancer cell lines. In vitro studies showed that it could induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Mechanism of Action : Flow cytometric analysis indicated that the compound induces apoptosis by affecting the cell cycle and increasing the BAX/Bcl-2 ratio, thereby promoting pro-apoptotic pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Broad-Spectrum Activity : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibited antibacterial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The synthesized derivatives showed comparable or superior activity to standard antibiotics in certain cases .
- Zone of Inhibition : The antibacterial activity was quantitatively assessed through the measurement of inhibition zones, revealing significant effects against multiple bacterial strains .
Other Pharmacological Effects
Beyond anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:
- Neuroleptic and CNS Effects : Some derivatives have exhibited neuroleptic properties and potential as central nervous system depressants, indicating their versatility in treating various neurological disorders .
- Antiinflammatory Properties : Recent studies suggest that these compounds may also possess anti-inflammatory activities, making them candidates for treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for optimizing drug design. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect potency and selectivity against different biological targets. For instance:
Compound | IC50 (µM) | Target | Notes |
---|---|---|---|
1H-Pyrazolo[3,4-d]pyrimidin-6-amine | 2.24 | A549 Cells | Induces apoptosis |
Compound 12b | 0.016 | EGFR WT | Potent inhibitor |
Compound 5i | 0.3 | Dual EGFR/VGFR2 | Effective in MCF-7 model |
This table summarizes key findings related to various derivatives' activities against specific targets.
Case Studies
Several case studies illustrate the efficacy of this compound class:
- Case Study on Apoptosis Induction : A study demonstrated that treatment with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine resulted in a significant increase in apoptotic cells within treated A549 cell populations compared to controls, suggesting its potential as an effective anticancer agent.
- Antimicrobial Evaluation : Another investigation focused on evaluating the antimicrobial properties against clinical isolates of bacteria showed that several derivatives had zones of inhibition comparable to traditional antibiotics, underscoring their potential as new antimicrobial agents.
Properties
Molecular Formula |
C24H27N7O2 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28) |
InChI Key |
MWYFHEYFOMQIDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC |
Origin of Product |
United States |
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